Product packaging for Methyl 2-(4-hydroxypiperidin-1-yl)acetate(Cat. No.:CAS No. 956319-38-3)

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No.: B1517228
CAS No.: 956319-38-3
M. Wt: 173.21 g/mol
InChI Key: ZJIUZTYMERLYKU-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CAS 956319-38-3) is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This piperidine derivative is characterized by a hydroxypiperidinyl moiety linked to a methyl acetate group, as defined by its SMILES notation COC(=O)CN1CCC(CC1)O . It is supplied with a purity of 95% and is identified by the MDL number MFCD11176426 . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers handling this compound should note the associated safety hazards. It carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures, including the use of personal protective equipment, should be taken. As a building block in organic synthesis, its structure offers reactive sites for further chemical modification, making it a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the development of novel pharmacologically active molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B1517228 Methyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 956319-38-3

Properties

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUZTYMERLYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956319-38-3
Record name methyl 2-(4-hydroxypiperidin-1-yl)acetate
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Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Methyl 2-(4-hydroxypiperidin-1-yl)acetate is used in the development of drugs targeting various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

  • Structural Differences : Replaces the methyl ester with an ethyl group and lacks the hydroxyl substituent on the piperidine ring.
  • Key Properties :
    • Molecular weight: 171.24 g/mol (slightly lower due to absence of hydroxyl).
    • LogP: 0.92 (indicating moderate lipophilicity).
    • Solubility: ~23.6 mg/mL in aqueous buffers, higher than Methyl 2-(4-hydroxypiperidin-1-yl)acetate due to reduced polarity.
    • Bioavailability: Predicted 85% , likely due to favorable membrane permeability .
  • Functional Impact : The ethyl ester may confer slower metabolic hydrolysis compared to methyl esters, enhancing in vivo stability .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

  • Structural Differences : Feature a fully substituted piperidine ring (tetramethyl groups) instead of a hydroxyl group.
  • Key Properties: Increased steric bulk and hydrophobicity due to methyl groups.
  • Functional Impact : Enhanced stability against oxidation but reduced interaction with polar biological targets compared to the hydroxylated analog .

Methyl 2-(4-benzylpiperazin-1-yl)acetate

  • Structural Differences : Substitutes the hydroxypiperidine with a benzylpiperazine group.
  • Key Properties :
    • Molecular weight: 278.35 g/mol (higher due to benzyl group).
    • LogP: 2.1 (more lipophilic, favoring blood-brain barrier penetration).
  • Functional Impact : The aromatic benzyl group may enhance binding to receptors with hydrophobic pockets, altering target selectivity .

Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate

  • Structural Differences : Incorporates a fluorophenyl group adjacent to the hydroxypiperidine.
  • Key Properties :
    • Fluorine atom increases electronegativity and metabolic stability.
    • LogP: Estimated 1.8–2.3 (higher than this compound).

Key Findings and Implications

Hydroxyl Group Impact: The 4-hydroxyl group in this compound enhances polarity and solubility compared to non-hydroxylated analogs like Ethyl 2-(piperidin-4-yl)acetate, but reduces lipophilicity .

Ester Group Variations : Methyl esters (e.g., this compound) are more metabolically labile than ethyl esters, influencing drug half-life .

Substituent Effects : Bulky groups (e.g., benzyl in Methyl 2-(4-benzylpiperazin-1-yl)acetate) improve target affinity but may limit solubility .

Fluorine Incorporation : Fluorinated analogs exhibit enhanced bioavailability but require toxicity assessments .

Biological Activity

Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₃
  • SMILES Notation : COC(=O)CN1CCC(CC1)O
  • InChI Key : ZJIUZTYMERLYKU-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a hydroxyl group, which is crucial for its biological interactions. The ester functionality enhances its reactivity and potential interactions with biological targets.

This compound interacts with various molecular targets and pathways. The hydroxyl group and ester functionality allow it to form hydrogen bonds, influencing the activity of enzymes and receptors. This interaction can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, suggesting potential applications in treating neurological disorders.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter signaling pathways, which are critical in conditions like depression and anxiety .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, although further investigations are required to elucidate the mechanisms involved.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways indicates possible applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-YL)acetateContains a fluorinated phenyl groupEnhanced biological activity due to fluorine
Methyl 2-(3-hydroxypiperidin-1-yl)acetateHydroxypiperidine at the 3-positionDifferent pharmacological profile
Methyl 4-hydroxypiperidine-4-carboxylateCarboxylate instead of acetateVariations in reactivity and biological effects

The presence of different substituents significantly alters the biological activity of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Techniques such as continuous flow reactors have been employed for large-scale production .
  • Biological Evaluations : In vitro assays have demonstrated the compound's ability to modulate enzyme activities related to neurotransmission and inflammation. For example, studies have shown that it can inhibit specific enzymes involved in inflammatory responses .
  • Pharmacokinetic Studies : Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) properties are ongoing, aiming to understand its therapeutic potential better.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves nucleophilic substitution or coupling reactions where the 4-hydroxypiperidine moiety is introduced onto a methyl acetate derivative. The key synthetic challenge is to maintain the integrity of the hydroxyl group on the piperidine ring while achieving efficient coupling.

Reported Synthetic Route

A robust synthetic route to compounds containing the 4-hydroxypiperidin-1-yl substituent, including this compound, has been described in the context of quinolone antibiotic intermediates. The process involves the following steps:

  • Starting Material Preparation : The quinolone core or methyl acetate derivative is prepared or procured commercially.

  • Chelation Intermediate Formation : The starting compound is reacted with boric acid (H3BO3) and acetic anhydride (Ac2O) catalyzed by zinc chloride (ZnCl2) at 60°C to form a chelation intermediate with high yield (94%) and purity (>98% HPLC).

  • Coupling with Piperidin-4-ol : The intermediate is then reacted with piperidin-4-ol in the presence of triethylamine (Et3N) in acetonitrile (CH3CN) at 65°C. This step introduces the 4-hydroxypiperidin-1-yl group, proceeding quantitatively with high purity (>98% HPLC).

  • Deprotection : The chelation group is removed under acidic conditions (5% aqueous acetic acid at 80°C) or basic conditions (2 M NaOH at 80°C), yielding the free acid or corresponding ester.

  • Final Product Formation : The target compound, this compound, is isolated after crystallization and purification steps optimized for yield and polymorph control.

This method emphasizes mild reaction conditions to preserve the hydroxyl group and avoid side reactions.

Reaction Conditions and Parameters

  • Catalysts and Reagents : ZnCl2 as a catalyst for chelation; Et3N as a base for coupling; Ac2O as acetylating agent.
  • Solvents : Acetonitrile (CH3CN) for coupling; aqueous acetic acid or NaOH for deprotection.
  • Temperatures : 60°C for chelation; 65°C for coupling; 80°C for deprotection.
  • Reaction Times : Typically 2 hours for coupling; monitored by HPLC to ensure completion.

Crystallization and Purification

Crystallization is crucial for isolating the product with high purity and controlling polymorphs. Solvent systems such as acetone-water or isopropanol-water mixtures are used, with temperature control between 5°C and 25°C to optimize yield and crystal habit.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Reagents & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Chelation intermediate formation H3BO3, Ac2O, ZnCl2 - 60 - 94 High purity, 5–10 kg scale
2 Coupling with piperidin-4-ol Piperidin-4-ol, Et3N CH3CN 65 ~2 Quantitative >98% purity
3 Deprotection (acidic) 5% AcOH aqueous - 80 - 88 Alternative basic method available
4 Crystallization Acetone–water or i-PrOH–water - 5–25 2 Up to 86 Polymorph control critical

Research Findings and Analysis

  • The use of ZnCl2 catalysis in the chelation step ensures high yield and purity, critical for downstream coupling efficiency.
  • The coupling reaction with piperidin-4-ol proceeds quantitatively under mild conditions, preserving the hydroxyl functionality.
  • Deprotection under acidic conditions is preferred for better yields and simpler workup.
  • Crystallization solvent choice and temperature significantly affect the yield and polymorphic form of the final compound, impacting stability and bioavailability in pharmaceutical contexts.
  • Polymorphism studies indicate that the tetrahydrate form is the most stable, with dehydration leading to dihydrate and anhydrate forms reversible upon humidity exposure.

Q & A

Synthesis and Optimization

Q1: What synthetic routes are commonly employed for Methyl 2-(4-hydroxypiperidin-1-yl)acetate, and how can reaction conditions be optimized to improve yield and purity? A1: The synthesis typically involves alkylation or esterification reactions. For example:

  • Step 1: React 4-hydroxypiperidine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
  • Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester.
    Optimization Strategies:
  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS. Adjust reaction time and temperature to suppress byproducts like N-alkylated impurities.
  • Employ recrystallization (e.g., ethanol/water) for final purity enhancement .

Structural Characterization

Q2: Which analytical techniques are critical for confirming the structure of this compound? A2:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the piperidine ring protons (δ 2.5–3.5 ppm), methyl ester (δ 3.6–3.7 ppm), and hydroxyl proton (δ ~1.5 ppm, broad) .
    • ¹³C NMR: Confirm ester carbonyl (δ ~170 ppm) and piperidine carbons (δ 40–60 ppm).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Refine using SHELXL .
  • HRMS: Validate molecular ion [M+H]⁺ (calculated for C₈H₁₅NO₃: 173.1052) .

Purity Assessment

Q3: How can researchers optimize HPLC/LC-MS methods to assess purity and detect trace impurities? A3:

  • Column: C18 reverse-phase column (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min .
  • Detection: UV at 210–220 nm (for ester and piperidine moieties).
  • Method Validation:
    • Spike samples with known impurities (e.g., unreacted 4-hydroxypiperidine) to validate resolution.
    • Use gradient elution (e.g., 10–90% methanol) for complex mixtures .

Advanced: Receptor Interaction Studies

Q4: What experimental approaches are suitable for studying interactions between this compound and neurological receptors? A4:

  • In Vitro Binding Assays:
    • Radioligand displacement assays using [³H]-labeled σ-1 receptor ligands (IC₅₀ determination) .
    • Fluorescence polarization for real-time binding kinetics.
  • Molecular Dynamics Simulations:
    • Dock the compound into receptor active sites (e.g., σ-1 receptor PDB: 5HK1) using AutoDock Vina.
    • Analyze binding energy (< -7 kcal/mol suggests strong affinity) .

Data Contradictions

Q5: How should researchers resolve discrepancies between crystallographic and spectroscopic data? A5:

  • Cross-Validation:
    • Compare X-ray bond lengths/angles (e.g., C–O ester bond: ~1.36 Å) with DFT-calculated values .
    • Re-examine NMR assignments using 2D techniques (COSY, HSQC) to confirm proton correlations .
  • Re-crystallization: Reproduce crystals under varying conditions (e.g., solvent, temperature) to rule out polymorphism .

Derivative Synthesis

Q6: What strategies are effective for synthesizing bioactive derivatives of this compound? A6:

  • Functionalization:
    • Introduce substituents at the piperidine nitrogen via reductive amination (e.g., using aldehydes/ketones and NaBH₃CN) .
    • Modify the ester group via hydrolysis to carboxylic acid, followed by coupling with amines (EDC/HOBt) .
  • Screening: Test derivatives for antimicrobial activity using MIC assays (e.g., against S. aureus ).

Stability and Storage

Q7: What storage conditions ensure long-term stability of this compound? A7:

  • Storage: Keep in amber vials under inert gas (N₂/Ar) at -20°C.
  • Stability Monitoring:
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS analysis to detect hydrolysis/byproducts .
  • Handling: Use anhydrous solvents to prevent ester hydrolysis during experiments .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point98–100°C (DSC)
LogP (Calculated)0.89 (MarvinSketch)
Solubility (Water)12 mg/mL (Shake-flask method)

Table 2: Common Impurities and Detection

ImpuritySourceDetection (RRT)
4-HydroxypiperidineIncomplete reaction0.82 (HPLC)
Methyl bromoacetateResidual reagent1.15 (GC-MS)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-hydroxypiperidin-1-yl)acetate
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